molecular formula C20H22BrN3O3 B11132631 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide

Cat. No.: B11132631
M. Wt: 432.3 g/mol
InChI Key: GOKPNMDJSMQTMQ-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole moiety, which is often associated with enhanced biological activity.

Preparation Methods

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide typically involves multiple steps, starting with the bromination of indole. The brominated indole is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the reaction of the intermediate with a spirocyclic lactam to form the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide involves its interaction with specific molecular targets. The brominated indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C20H22BrN3O3

Molecular Weight

432.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetamide

InChI

InChI=1S/C20H22BrN3O3/c21-15-4-3-14-5-9-23(16(14)11-15)10-8-22-17(25)13-24-18(26)12-20(19(24)27)6-1-2-7-20/h3-5,9,11H,1-2,6-8,10,12-13H2,(H,22,25)

InChI Key

GOKPNMDJSMQTMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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